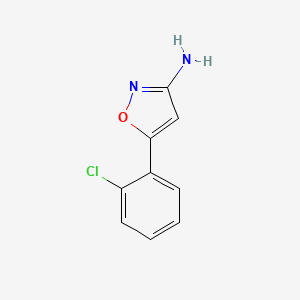

5-(2-Chlorophenyl)-1,2-oxazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORWVKBRYQQUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of the 5 2 Chlorophenyl 1,2 Oxazol 3 Amine Scaffold

Transformations at the Amine Moiety

The primary amine group at the C-3 position of the isoxazole (B147169) ring is a versatile functional handle for derivatization. Its nucleophilic character allows it to readily participate in reactions such as acylations, sulfonations, Schiff base formations, and modern cross-coupling reactions.

N-Acylation Reactions

The amine functionality of 3-aminoisoxazoles can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. For instance, studies on related 3-amino-4,5-diarylisoxazole derivatives have demonstrated that N-acylation can be successfully performed using reagents like acetyl chloride in pyridine at room temperature. doi.org Similarly, the use of acetic anhydride in pyridine has been shown to yield N-acyl derivatives. doi.org These reactions highlight a reliable method for introducing a variety of acyl groups onto the amine, allowing for the modulation of the compound's physicochemical properties.

| Acylating Agent | Base | Conditions | Product Type |

| Acetyl Chloride | Pyridine | Room Temperature, 1.5 h | N-acetyl-3-aminoisoxazole |

| Acetic Anhydride | Pyridine | Room Temperature, 24 h | N,N-diacetyl-5-aminoisoxazole* |

*Note: In studies with 5-aminoisoxazoles, diacylation has been observed, whereas 3-aminoisoxazoles typically yield mono-acylated products under similar conditions. doi.org

N-Sulfonation Reactions

Analogous to acylation, the primary amine of the 5-(2-Chlorophenyl)-1,2-oxazol-3-amine scaffold is expected to undergo N-sulfonation upon reaction with sulfonyl chlorides. This reaction yields sulfonamides, a functional group prevalent in medicinal chemistry. The reaction typically proceeds by treating the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base such as pyridine or an aqueous base. While direct studies on this specific isoxazole are limited, the formation of sulfonamides from amino-chlorophenyl structures is a well-established chemical transformation. For example, the synthesis of N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide demonstrates the reactivity of an amino group on a chlorophenyl ring, which forms a stable sulfonamide linkage. nih.gov This suggests that the amine on the isoxazole core would behave similarly, given its nucleophilic nature.

Formation of Schiff Bases

The primary amine of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of organic synthesis for creating carbon-nitrogen double bonds. The synthesis is generally carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695). jocpr.comasianpubs.org Often, a few drops of an acid catalyst like glacial acetic acid are added to facilitate the reaction. researchgate.net A wide range of aromatic aldehydes, including substituted benzaldehydes and salicylaldehydes, have been successfully condensed with structurally similar 3-amino-5-methylisoxazole (B124983) to produce the corresponding Schiff base derivatives in high yields. jocpr.comresearchgate.netnih.gov This reactivity pattern is also observed in other heterocyclic amines containing a chlorophenyl moiety, such as 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole, which readily forms Schiff bases with aromatic aldehydes. asianpubs.orgasianpubs.org

| Carbonyl Compound | Solvent | Conditions | Product Type |

| Substituted Salicylaldehydes | Methanol | Reflux, 2 hours | Isoxazolyl-imino-phenol |

| Aromatic Aldehydes | Ethanol | Reflux with acetic acid catalyst | 3-(Arylideneamino)-isoxazole |

| 2-Hydroxy-naphthaldehyde | Methanol | Reflux | Naphthalenyl-isoxazolyl imine |

N-Alkylation and Buchwald-Hartwig Amination Reactions

The nitrogen atom of the amine group can be further functionalized through N-alkylation or N-arylation reactions. While direct N-alkylation with alkyl halides is a standard transformation for primary amines, modern cross-coupling methods like the Buchwald-Hartwig amination offer a powerful route for forming carbon-nitrogen bonds with aryl and heteroaryl halides. wikipedia.org

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling process that has become a vital tool for synthesizing arylamines. wikipedia.orglibretexts.org This reaction is particularly useful for coupling heteroaromatic amines, which can be challenging substrates. mdpi.com The reaction typically involves a palladium precursor (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., NaOtBu or K₂CO₃) in an inert solvent like dioxane or toluene. mdpi.comresearchgate.net Studies on the Buchwald-Hartwig coupling of 5-amino-1,2,3-triazoles with various (het)aryl halides have shown that palladium complexes with N-heterocyclic carbene (NHC) ligands can be highly effective, affording the desired N-arylated products in high yields. mdpi.com This demonstrates the feasibility of applying such methods to the this compound scaffold to synthesize N-aryl and N-heteroaryl derivatives that would be difficult to access through classical methods. mdpi.com

Chemical Reactivity of the 1,2-Oxazole Heterocycle

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle, but its reactivity towards electrophilic substitution is generally low due to the electron-withdrawing nature of the nitrogen atom. However, the reactivity and regioselectivity are significantly influenced by the substituents on the ring.

Electrophilic Aromatic Substitution Patterns on Oxazole (B20620) Rings

It is important to distinguish between the reactivity of 1,3-oxazole and 1,2-oxazole (isoxazole). For the 1,3-oxazole ring, electrophilic aromatic substitution typically occurs at the C5 position, and the reaction is often difficult without the presence of activating, electron-donating groups. pharmaguideline.comwikipedia.org

Nucleophilic Aromatic Substitution on Oxazole Rings

While oxazole rings are generally considered electron-rich aromatic systems, making them less susceptible to nucleophilic attack, the presence of specific activating groups can facilitate nucleophilic aromatic substitution (SNAr) reactions. tandfonline.compharmaguideline.com For the this compound scaffold, the reactivity towards nucleophiles is influenced by the substituents on the ring.

Generally, nucleophilic substitution on an oxazole ring is rare but can occur if a suitable leaving group is present. The order of reactivity for substitution of halogens on the oxazole ring is C-2 > C-4 > C-5. tandfonline.com In the case of this compound, the positions are already substituted. However, derivatization to introduce a leaving group, for instance at the C-4 position, could potentially enable nucleophilic substitution.

It is important to note that nucleophilic attacks on the oxazole ring can sometimes lead to ring cleavage rather than substitution. pharmaguideline.com For instance, treatment of some oxazoles with ammonia (B1221849) or formamide (B127407) can result in ring opening and subsequent rearrangement to form imidazoles. pharmaguideline.com

Ring-Opening and Rearrangement Reactions (e.g., Cornforth Rearrangement)

The isoxazole ring, a key component of the scaffold, is susceptible to ring-opening reactions under various conditions, providing a pathway to diverse molecular structures. Reductive ring-opening of isoxazoles, for example, can yield β-enaminones, which are valuable synthetic intermediates. mdpi.com

A notable rearrangement reaction relevant to oxazole chemistry is the Cornforth rearrangement . This thermal rearrangement involves 4-acyloxazoles where the acyl group at the C-4 position and the substituent at the C-5 position exchange places. wikipedia.orgwikipedia.org The mechanism proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges and cyclizes to the isomeric oxazole. wikipedia.org While the specific substrate this compound does not have the required 4-acyl group for a classic Cornforth rearrangement, acylation at the C-4 position could potentially create a substrate for such a transformation. Microwave-assisted procedures have been shown to optimize the thermal rearrangement of oxazole-4-carboxamides to 5-aminooxazole-4-carboxylates. researchgate.net

Visible light-induced photoredox catalysis has also emerged as a powerful method for initiating ring-opening functionalization of strained three-membered heterocycles, a concept that could potentially be explored for the isoxazole ring system. rsc.org

Diels-Alder Cycloaddition Reactions

The oxazole ring can participate as a diene in Diels-Alder reactions, particularly when activated by electron-donating substituents. pharmaguideline.comwikipedia.org This cycloaddition reaction typically occurs with dienophiles across the C-2 and C-5 positions of the oxazole ring. The resulting bicyclic adducts can then be converted to substituted pyridines or furans. pharmaguideline.com The amino group at the C-3 position of this compound would act as an electron-donating group, potentially facilitating its participation in Diels-Alder reactions.

The 1,3-dipolar cycloaddition is another powerful method for constructing isoxazole rings, often involving the reaction of a nitrile oxide with an alkyne. nih.govacs.orgnih.gov This highlights the synthetic accessibility of the core isoxazole scaffold.

Regioselective Metallation and Cross-Coupling Reactions

The oxazole ring can undergo regioselective metallation, typically at the most electron-deficient C-2 position by strong bases like organolithium reagents. pharmaguideline.comwikipedia.org Deprotonation at C-2 is facile, and the resulting lithiated species can react with various electrophiles. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and have been successfully applied to isoxazole derivatives. researchgate.net These reactions typically involve the coupling of a halo-isoxazole with a boronic acid. For the this compound scaffold, derivatization to introduce a halogen at a reactive position on the isoxazole ring would be a prerequisite for such cross-coupling reactions. The regioselectivity of these reactions on polyhalogenated heterocycles can often be predicted, with oxidative addition of the metal generally occurring at the most electron-deficient carbon. baranlab.org

Reactivity of the 2-Chlorophenyl Substituent

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Chlorophenyl Group

The 2-chlorophenyl group attached to the isoxazole ring is a potential site for nucleophilic aromatic substitution (SNAr). The feasibility of an SNAr reaction on an aryl halide is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) and facilitating the reaction. nih.govuci.edu

In the case of this compound, the isoxazole ring itself can act as an electron-withdrawing group, potentially activating the chlorophenyl ring towards nucleophilic attack. However, the position of the chloro substituent is ortho to the point of attachment to the isoxazole ring. For effective activation, the isoxazole ring would need to exert a strong electron-withdrawing effect. The rate and regioselectivity of SNAr reactions can be predicted using computational models based on descriptors like the LUMO energy and molecular electrostatic potential of the electrophile. chemrxiv.org

While the generally accepted mechanism for SNAr involves a two-step addition-elimination sequence, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The specific mechanism for a given reaction would depend on the nature of the substrate, nucleophile, and reaction conditions.

General Reaction Mechanisms and Pathways for Related Oxazole Derivatives

The reactivity of oxazole derivatives is diverse and influenced by the nature and position of substituents on the ring.

Electrophilic Aromatic Substitution: Generally occurs at the C-5 position, and is facilitated by the presence of electron-donating groups. tandfonline.com

Nucleophilic Substitution: As discussed, this is more common at the C-2 position when a good leaving group is present. tandfonline.compharmaguideline.com

Acylation and Alkylation: The nitrogen atom at the 3-position can undergo N-acylation and N-alkylation. tandfonline.com

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions. pharmaguideline.comsemanticscholar.org

Ring-Opening: The oxazole ring can be opened under various conditions, including reduction, to yield different functionalized products. pharmaguideline.comsemanticscholar.org

The presence of an amino group, as in 3-aminooxazoles, significantly influences the reactivity. The amino group is a strong electron-donating group, which can activate the ring towards electrophilic substitution and influence the regioselectivity of other reactions. The synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles can be controlled by reaction conditions such as pH and temperature. organic-chemistry.org

Oxidation Reactions

The oxidation of the this compound scaffold can theoretically occur at several sites, primarily at the nitrogen atom of the isoxazole ring or the exocyclic amino group. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the N-oxidation of heterocyclic compounds. nih.gov This reaction typically leads to the formation of a stable N-oxide, which can alter the electronic properties and biological activity of the parent molecule.

While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the general reactivity of amino-substituted N-heterocycles suggests that the reaction would proceed with the formation of the corresponding N-oxide. The reaction conditions would likely involve treating the substrate with a suitable oxidizing agent in an appropriate solvent.

Table 1: Hypothetical Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | m-CPBA | This compound N-oxide |

| This compound | Hydrogen Peroxide | Complex mixture of oxidized products |

Note: This table is based on general principles of organic chemistry, as specific experimental data for this compound is limited in the searched literature.

The primary amino group could also be susceptible to oxidation, potentially leading to nitroso or nitro derivatives under stronger oxidizing conditions. However, selective N-oxidation of the isoxazole ring is generally achievable with controlled reaction conditions. The kinetic and mechanistic aspects of such oxidations on aminopyridine derivatives have been studied, indicating that the reaction often involves a nucleophilic attack of the nitrogen atom on the electrophilic peroxo oxygen of the oxidizing agent. researchgate.net

Reduction Reactions

The reduction of the this compound scaffold can result in various products depending on the reducing agent and reaction conditions. The primary targets for reduction are the isoxazole ring and potentially the chlorophenyl group.

Catalytic hydrogenation is a powerful method for the reduction of various functional groups. For instance, hydrogenation of nitro-substituted phenylisoxazoles over a palladium-on-carbon catalyst has been shown to selectively reduce the nitro group without affecting the isoxazole ring. researchgate.net This suggests that under similar conditions, the 2-chlorophenyl group of this compound might be dehalogenated, yielding 5-phenyl-1,2-oxazol-3-amine. However, the C-Cl bond is generally more resistant to hydrogenolysis than a C-NO2 bond.

More strenuous reduction conditions, such as the use of strong reducing agents like lithium aluminum hydride or catalytic hydrogenation at high pressure and temperature, can lead to the reductive cleavage of the isoxazole ring. Nickel-catalyzed reductive cleavage of C-O bonds in aryl ethers has been reported, and similar reactivity could be anticipated for the N-O bond of the isoxazole ring. semanticscholar.org The reductive cleavage of the isoxazole ring typically yields an enaminone or related open-chain structures.

The use of sodium borohydride (B1222165) is generally not potent enough to reduce the isoxazole ring under standard conditions, but it can be used for the reduction of other functional groups that might be introduced onto the scaffold. rsc.orgrsc.org

Table 2: Potential Reduction Products of this compound

| Starting Material | Reducing Agent/Condition | Potential Product(s) |

| This compound | H₂, Pd/C, mild conditions | 5-Phenyl-1,2-oxazol-3-amine (dechlorination) |

| This compound | Raney Nickel, H₂ | Ring-opened products (e.g., β-amino-β-(2-chlorophenyl)acrylonitrile) |

| This compound | LiAlH₄ | Complex mixture of reduced and ring-opened products |

Note: This table is based on general principles of organic chemistry and reactivity of related compounds, as specific experimental data for this compound is limited in the searched literature.

The chemoselectivity of the reduction is a key aspect in the derivatization of the this compound scaffold, allowing for the targeted synthesis of novel compounds with potentially interesting biological properties.

Spectroscopic and Structural Characterization of 5 2 Chlorophenyl 1,2 Oxazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (HSQC, HMBC) for 5-(2-Chlorophenyl)-1,2-oxazol-3-amine are not available in the reviewed sources.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts, coupling constants, and signal multiplicities for the protons of this compound have not been reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The characteristic chemical shifts for the carbon atoms in the this compound structure are not documented in available literature.

Two-Dimensional NMR Techniques (HSQC, HMBC)

There are no available studies reporting the use of Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) to confirm the structural assignments of this compound.

Mass Spectrometry (MS)

Specific mass spectrometry data from ESI-MS or GC-MS analyses for this compound could not be found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS data, including mass-to-charge ratios (m/z) for protonated molecules or other adducts of this compound, are reported.

Gas Chromatography-Mass Spectrometry (GC-MS)

There are no published GC-MS analyses detailing the retention time and fragmentation pattern of this compound.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry where a high-energy beam of neutral atoms, typically xenon or argon, bombards a sample dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol. wikipedia.orgumd.edu This process generates ions from the analyte with minimal fragmentation, making it particularly useful for determining the molecular weight of polar, thermally labile, and high molecular weight compounds. wikipedia.orgumd.edunih.gov

For this compound, FAB-MS is expected to produce a prominent protonated molecular ion peak, [M+H]⁺. wikipedia.org This is characteristic of the FAB technique, which often results in the formation of quasimolecular ions like [M+H]⁺ or [M-H]⁻. wikipedia.orgtaylorandfrancis.com The analysis provides crucial information for confirming the molecular weight of the synthesized peptide or compound and can be used to assess its purity. nih.gov While detailed fragmentation patterns are specific to the molecule's structure and the energy applied, the primary observation in a FAB spectrum would be the ion corresponding to the intact molecule with an added proton.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (Molecular Formula: C₉H₇ClN₂O), HRMS provides the experimental mass that can be compared to the calculated theoretical mass, confirming the molecular formula. mdpi.com

The technique can distinguish between compounds with the same nominal mass but different elemental compositions. Predicted HRMS data for various adducts of this compound shows the expected high-precision m/z values. uni.lu For instance, the protonated molecule [M+H]⁺ is predicted to have an m/z of 195.03197. uni.lu The close correlation between the measured and calculated exact masses provides strong evidence for the compound's structure and elemental formula. mdpi.com

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 195.03197 |

| [M+Na]⁺ | 217.01391 |

| [M+K]⁺ | 232.98785 |

| [M+NH₄]⁺ | 212.05851 |

| [M-H]⁻ | 193.01741 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amine, isoxazole (B147169), and chlorophenyl moieties.

Based on data from structurally related compounds, the primary amine (NH₂) group should show characteristic stretching vibrations in the region of 3100-3400 cm⁻¹. mdpi.comnih.gov The isoxazole ring vibrations, including C=N stretching, are typically observed in the 1500-1615 cm⁻¹ range. nih.gov The presence of the chlorophenyl group would be indicated by C-Cl stretching vibrations, although these can be in the fingerprint region and harder to assign definitively. Aromatic C-H and C=C stretching bands are also expected.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3100 - 3400 mdpi.comnih.gov |

| Isoxazole (C=N) | Stretching | 1500 - 1615 nih.gov |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Chloro-aromatic (C-Cl) | Stretching | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. nihs.go.jp The spectrum reveals information about the chromophores present in the structure. For this compound, the conjugated system comprising the chlorophenyl ring and the isoxazole ring constitutes the primary chromophore. This system is expected to result in characteristic absorption bands in the ultraviolet region, likely due to π→π* electronic transitions. researchgate.net The position of the absorption maximum (λmax) and the molar absorptivity are dependent on the specific electronic structure and the solvent used for the measurement.

X-ray Crystallography

Single-crystal X-ray diffraction analysis allows for the precise determination of the molecular geometry of this compound. Studies on the closely related compound, {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride, reveal key structural features that are expected to be similar in the parent amine. The isoxazole ring is essentially planar. The 2-chlorophenyl group is twisted relative to the isoxazole plane, with a reported dihedral angle of 12.4° in the hydrochloride salt, a conformation that minimizes steric hindrance.

Key bond lengths within the isoxazole core are consistent with aromatic character, with the N–O and C=N bond lengths being approximately 1.38 Å and 1.29 Å, respectively. The precise bond lengths and angles provide a detailed picture of the molecule's solid-state structure.

| Parameter | Value |

|---|---|

| N–O Bond Length | 1.38 Å |

| C=N Bond Length | 1.29 Å |

| Dihedral Angle (Chlorophenyl-Isoxazole) | 12.4° |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular forces, which dictate the material's bulk properties. For this compound, hydrogen bonding is expected to be a dominant interaction directing the crystal packing. The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as acceptors.

| Interaction Type | Description | Reference |

|---|---|---|

| Hydrogen Bonding | N–H⋯N, N–H⋯O, C–H⋯N, C–H⋯O, C–H⋯Cl | nih.govnih.gov |

| π-π Stacking | Interactions between aromatic/heterocyclic rings. | nih.govnih.gov |

| C–H⋯π Interactions | A C-H bond interacting with the face of an aromatic ring. | nih.gov |

Chromatographic Purity Assessment

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative method for monitoring the progress of chemical reactions and assessing the purity of this compound. The technique relies on the differential partitioning of the compound and any impurities between a solid stationary phase and a liquid mobile phase.

For the analysis of isoxazole derivatives, silica (B1680970) gel is commonly used as the stationary phase, typically coated on a glass or aluminum plate. The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase, a solvent or a mixture of solvents, is crucial for achieving optimal separation. A common mobile phase for compounds of this nature is a mixture of a moderately polar solvent, such as ethyl acetate (B1210297), and a non-polar solvent, like hexane. The polarity of the mobile phase can be adjusted to achieve a desired retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the separated spots on the TLC plate is often accomplished under ultraviolet (UV) light, especially if the compounds are UV-active, which is typical for aromatic structures like the one present in this compound.

While specific Rf values are highly dependent on the exact experimental conditions (e.g., silica gel grade, layer thickness, chamber saturation, and temperature), a representative TLC analysis for this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) |

| Visualization | UV Light (254 nm) |

| Expected Rf Value | ~0.4-0.6 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the quantitative purity assessment of this compound. This method offers high resolution and sensitivity, allowing for the detection and quantification of even trace impurities. Commercial suppliers often report a purity of ≥98% for this compound as determined by HPLC, underscoring the reliability of this technique.

The most common mode of HPLC for analyzing isoxazole derivatives is reversed-phase chromatography. In this setup, a non-polar stationary phase, typically a C18 (octadecylsilyl) silica gel, is used in conjunction with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To improve peak shape and resolution, an acid modifier like formic acid or phosphoric acid is often added to the mobile phase.

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The retention time, the time it takes for a compound to elute from the column, is a characteristic parameter for identification under a specific set of conditions. A UV detector is commonly employed for the detection of aromatic compounds like this compound.

A typical set of HPLC conditions for the purity analysis of this compound is presented in the interactive data table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Expected Retention Time | Dependent on the specific gradient program |

Computational and Theoretical Studies on 5 2 Chlorophenyl 1,2 Oxazol 3 Amine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 5-(2-chlorophenyl)-1,2-oxazol-3-amine, might interact with a biological target, typically a protein or enzyme. These in silico techniques are crucial in the early stages of drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

Ligand-Target Interaction Profiling

Ligand-target interaction profiling aims to identify and characterize the non-covalent interactions between a ligand and a biological target. For this compound, molecular docking simulations can predict interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues within a binding site. The isoxazole (B147169) ring, the 3-amino group, and the 2-chlorophenyl moiety are key features for these interactions. The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. The chlorophenyl ring is expected to engage in hydrophobic and aromatic interactions.

Prediction of Binding Modes and Affinities

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, known as the binding mode. These simulations generate various possible poses and rank them based on a scoring function, which estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction. For this compound, these predictions are critical for understanding how it fits within a binding pocket and for estimating its potential potency as an inhibitor or modulator.

Characterization of Enzyme Active Sites and Receptor Binding Pockets

Computational studies help characterize the topology and chemical environment of the binding sites of enzymes and receptors that can accommodate this compound. By analyzing the docked conformation of the ligand, researchers can identify key amino acid residues that are essential for binding. This information is invaluable for designing more potent and selective analogs, as modifications can be made to the ligand structure to enhance interactions with specific residues in the binding pocket.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties and geometric stability of molecules. These calculations are performed to understand the intrinsic properties of this compound.

Elucidation of Electronic Structure (HOMO-LUMO Energies)

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For isoxazole derivatives, these calculations help in understanding their electronic behavior and potential for charge transfer interactions, which are often crucial for biological activity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5601 |

| ELUMO | -1.9053 |

| Energy Gap (ΔE) | 4.6548 |

Note: The data in Table 1 is for a structurally related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, and is presented to illustrate the typical output of such calculations. Specific values for this compound would require a dedicated DFT study.

Geometry Optimization and Conformational Analysis

DFT methods are used to find the most stable three-dimensional structure of a molecule by minimizing its energy. This process, known as geometry optimization, provides accurate information about bond lengths, bond angles, and dihedral angles. Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their relative energies. For this compound, understanding the preferred conformation, particularly the rotational barrier of the chlorophenyl group relative to the isoxazole ring, is essential as the molecular shape dictates how it can fit into a binding site.

| Structural Feature | Description |

|---|---|

| Molecular Geometry | The optimized 3D arrangement of atoms, including bond lengths and angles. |

| Conformational States | Different spatial orientations of the molecule, such as rotations around single bonds. |

| Dihedral Angle | The angle between the plane of the isoxazole ring and the chlorophenyl ring, which influences the overall shape. |

Vibrational Frequency Analysis

Vibrational frequency analysis, conducted through methods like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, alongside density functional theory (DFT) calculations, helps in identifying the various functional groups and vibrational modes within the molecule. The vibrational assignments for this compound can be predicted based on characteristic group frequencies observed in similar molecules. nih.gov

The N-H stretching vibrations of the amine group are typically observed in the range of 3500–3300 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from the chlorophenyl ring are expected in the 3100–3000 cm⁻¹ region. The C=N stretching vibration within the isoxazole ring is anticipated to appear around 1615 cm⁻¹, while the C=C stretching of the aromatic ring is generally found in the 1600–1400 cm⁻¹ range. nih.govnih.gov The C-Cl stretching vibration is typically observed at lower frequencies.

A complete vibrational analysis would involve the calculation of potential energy distribution (PED), which helps in the precise assignment of each vibrational mode. nih.gov A good correlation between the theoretically calculated and experimentally observed vibrational frequencies is generally achieved, confirming the molecular structure. researchgate.netnih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Symmetric & Asymmetric Stretching | 3500 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Isoxazole C=N | Stretching | ~1615 |

| Aromatic C=C | Stretching | 1600 - 1400 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.netmaterialsciencejournal.org This analysis provides a deeper understanding of the electronic delocalization and stability of the molecule. In this compound, significant interactions are expected between the lone pairs of electrons on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.

The NBO analysis involves the calculation of the stabilization energy E(2), which quantifies the intensity of the interaction between a donor NBO (i) and an acceptor NBO (j). acadpubl.eu A higher E(2) value indicates a stronger interaction. For instance, intramolecular hyperconjugative interactions can occur from the lone pair of the chlorine atom to the π* antibonding orbitals of the phenyl ring (n(Cl) → π(C-C)). materialsciencejournal.org Similarly, interactions involving the lone pairs of the isoxazole ring's nitrogen and oxygen atoms with the π orbitals of the C=N and C=C bonds contribute to the molecule's stability. nih.gov These delocalizations of electron density lead to the polarization of the molecule and influence its reactivity. researchgate.netnih.gov

Table 2: Expected Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Expected Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| n(N) of Amine | σ*(C-C) of Ring | n → σ* | Moderate |

| n(O) of Isoxazole | π*(C=N) of Isoxazole | n → π* | High |

| n(Cl) | π*(C-C) of Phenyl Ring | n → π* | Moderate to High |

Theoretical Prediction of Spectroscopic Parameters

Theoretical methods, particularly DFT, are widely used to predict various spectroscopic parameters, including NMR chemical shifts and UV-Vis absorption spectra. nih.govresearchgate.netresearchgate.net For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.net The predicted chemical shifts are then compared with experimental data to confirm the molecular structure. The chemical shifts are influenced by the electronic environment of the nuclei, which is affected by the electron-withdrawing nature of the chlorine atom and the isoxazole ring. unn.edu.ngspectrabase.com

The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. researchgate.netrsc.orgfunctmaterials.org.ua These calculations provide information about the electronic transitions, oscillator strengths, and maximum absorption wavelengths (λmax). The transitions are typically of the n→π* and π→π* type, involving the promotion of electrons from occupied to unoccupied molecular orbitals. researchgate.netresearchgate.net The solvent environment can also be modeled to study its effect on the spectroscopic parameters. unn.edu.ngresearchgate.net

Table 3: Predicted Spectroscopic Parameters

| Parameter | Method | Predicted Values/Ranges |

|---|---|---|

| ¹H NMR Chemical Shifts (ppm) | DFT/GIAO | Amine protons (broad singlet), Aromatic protons (multiplets in the aromatic region) |

| ¹³C NMR Chemical Shifts (ppm) | DFT/GIAO | Aromatic carbons, Isoxazole ring carbons |

Nonlinear Optical Properties

Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant nonlinear optical (NLO) properties. worldscientific.comworldscientific.com The presence of the electron-donating amine group and the π-conjugated system of the isoxazole and chlorophenyl rings in this compound suggests its potential as an NLO material. researchgate.netnih.gov

The first-order hyperpolarizability (β) is a key parameter used to quantify the NLO response of a molecule. nih.govdnu.dp.uascihorizon.com Theoretical calculations of β can be performed using DFT methods. researchgate.net Studies on similar isoxazole derivatives have shown that they can possess first hyperpolarizability values significantly larger than that of urea, a standard reference material for NLO studies. worldscientific.comworldscientific.com The magnitude of β is influenced by factors such as intramolecular charge transfer and the extent of π-conjugation. nih.gov The computed NLO properties can provide valuable insights for the design of new materials for optoelectronic applications. researchgate.netnih.govworldscientific.com

Table 4: Calculated Nonlinear Optical Properties of a Related Isoxazole Derivative

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Varies with substituents nih.gov |

| Polarizability (α) | Varies with substituents |

Exploration of Noncovalent Interactions

Noncovalent interactions play a crucial role in determining the supramolecular architecture and crystal packing of molecules. nih.govnih.govnih.gov Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net For this compound, several types of noncovalent interactions are expected to be present in the solid state.

Table 5: Common Noncovalent Interactions in Similar Crystal Structures

| Interaction Type | Description |

|---|---|

| N-H⋯N | Hydrogen bond between the amine group and a nitrogen acceptor. nih.govnih.gov |

| C-H⋯N | Weak hydrogen bond involving a C-H donor and a nitrogen acceptor. nih.govnih.gov |

| C-H⋯Cl | Interaction between a C-H group and the chlorine atom. nih.gov |

| C-H⋯π | Interaction between a C-H group and the π-system of an aromatic ring. nih.gov |

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 5 2 Chlorophenyl 1,2 Oxazol 3 Amine Analogues

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore model for 5-(2-Chlorophenyl)-1,2-oxazol-3-amine analogues typically comprises several key features essential for biological activity. The core structure consists of a 5-membered isoxazole (B147169) ring, a substituted phenyl ring at the 5-position, and an amine group at the 3-position.

Key Pharmacophoric Features:

Hydrogen Bond Donor: The primary amine group at the 3-position of the isoxazole ring is a crucial hydrogen bond donor, enabling interaction with target proteins.

Aromatic/Hydrophobic Region: The 2-chlorophenyl group at the 5-position provides a necessary hydrophobic region for binding, likely through π-π stacking or hydrophobic interactions within the target's binding pocket.

Hydrogen Bond Acceptor: The nitrogen and oxygen atoms within the isoxazole ring can act as hydrogen bond acceptors, further stabilizing the ligand-target complex.

Key Structural Motifs:

The central isoxazole scaffold is a key structural motif, serving as a rigid core that correctly orients the essential pharmacophoric features. The relative positioning of the amine and the substituted phenyl ring is critical for optimal interaction with biological targets. The planarity of the isoxazole ring fused to the phenyl group contributes to the molecule's ability to fit into specific binding sites.

Positional and Substituent Effects on Biological Activity and Selectivity

The nature and position of substituents on the phenyl ring significantly influence the biological activity and selectivity of this compound analogues.

Substituent Effects on the Phenyl Ring:

| Substituent Position | Electronic Effect | Steric Hindrance | Impact on Activity |

| Ortho (2-position) | Electron-withdrawing | High | Can enhance activity by promoting a specific conformation, but may also introduce steric hindrance. |

| Meta (3-position) | Electron-withdrawing | Moderate | Generally well-tolerated and can modulate electronic properties without significant steric clash. |

| Para (4-position) | Electron-withdrawing | Low | Often leads to favorable interactions and can improve potency and selectivity. |

Studies on related 5-phenylisoxazole (B86612) derivatives have shown that electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring can enhance activity. Conversely, bulky electron-donating groups may decrease activity due to steric hindrance or unfavorable electronic interactions. The selectivity of these compounds can also be fine-tuned by altering the substitution pattern on the phenyl ring, allowing for targeted activity against specific enzymes or receptors.

Rational Design Principles for Modulating Activity

The rational design of more potent and selective analogues of this compound is guided by the established SAR and pharmacophore models. Key strategies include:

Bioisosteric Replacement: The amine group at the 3-position can be replaced with other hydrogen-bonding moieties, such as hydroxyl or amide groups, to explore alternative interactions with the target.

Scaffold Hopping: The isoxazole core can be replaced with other 5-membered heterocyclic rings (e.g., pyrazole (B372694), triazole) to explore new chemical space while maintaining the essential pharmacophoric features.

Substituent Modification: Systematic modification of the substituents on the 2-chlorophenyl ring can be performed to optimize potency and selectivity. For instance, introducing additional small, electron-withdrawing groups could enhance activity.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, potentially increasing affinity for the target.

Computational methods such as molecular docking and 3D-QSAR are instrumental in the rational design process, allowing for the virtual screening of new analogues and the prediction of their biological activity before synthesis.

Ligand Efficiency and Druggability Considerations

Ligand efficiency (LE) and other related metrics are crucial for assessing the "druglikeness" of a compound and for guiding lead optimization. LE is a measure of the binding energy per heavy atom and helps in identifying small, efficient fragments that can be developed into potent drug candidates.

Key Druggability Metrics:

| Metric | Formula | Description | Favorable Value |

| Ligand Efficiency (LE) | ΔG / N | Binding energy per non-hydrogen atom. | ≥ 0.3 |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Relates potency to lipophilicity. | > 5 |

For analogues of this compound, maintaining a high LE is important. This can be achieved by making small, targeted modifications that significantly improve potency without substantially increasing the molecular weight.

Biological Activity and Molecular Mechanisms of 5 2 Chlorophenyl 1,2 Oxazol 3 Amine

In Vitro Enzyme Inhibition Studies

The isoxazole (B147169) nucleus is recognized as a versatile pharmacophore in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including enzyme inhibition. The following sections detail the in vitro inhibitory profiles of isoxazole-containing compounds against several key enzymes.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Several studies have demonstrated that isoxazole derivatives can effectively inhibit these enzymes.

Notably, a series of arylisoxazole-phenylpiperazine derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. Within this series, the compound 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone , which shares the same 5-(2-chlorophenyl)-1,2-oxazol core as the subject compound, was identified as the most potent AChE inhibitor with an IC₅₀ value of 21.85 μM. researchgate.net

In another study, novel hybrids of indole (B1671886) and isoxazole were synthesized. The compound N-(2-(1H-indol-3-yl)ethyl)-5-(2-chlorophenyl) isoxazole-3-carboxamide (B1603040) (4b) , also featuring the 5-(2-chlorophenyl) isoxazole moiety, demonstrated the most potent anti-cholinesterase activity within its series. benthamdirect.comeurekaselect.comresearchgate.net These findings underscore the potential of the 5-(2-chlorophenyl)isoxazole (B3058049) scaffold as a foundation for developing effective cholinesterase inhibitors. nih.gov

| Compound Name | Target Enzyme | IC₅₀ (μM) |

| 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone | Acetylcholinesterase (AChE) | 21.85 |

| N-(2-(1H-indol-3-yl)ethyl)-5-(2-chlorophenyl) isoxazole-3-carboxamide | Acetylcholinesterase (AChE) | Data indicates best in series |

| N-(2-(1H-indol-3-yl)ethyl)-5-(2-chlorophenyl) isoxazole-3-carboxamide | Butyrylcholinesterase (BChE) | Data indicates best in series |

This table presents data for derivatives of 5-(2-Chlorophenyl)-1,2-oxazol-3-amine to illustrate the potential activity of the core structure.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation, and their inhibition is a validated strategy in cancer therapy. youtube.com The isoxazole ring has been incorporated into molecules designed as HDAC inhibitors.

Research has led to the identification of HDAC6 inhibitors based on a novel 3-hydroxy-isoxazole zinc-binding group (ZBG). nih.govtandfonline.comtandfonline.com A series of derivatives were synthesized, and in vitro testing demonstrated that several compounds could inhibit HDAC6 with significant potency. The most effective candidate in one study achieved an IC₅₀ of 700 nM. nih.govtandfonline.com Although the core structure differs from this compound, these results confirm that the isoxazole moiety can be effectively utilized in the design of potent HDAC inhibitors. researchgate.net

| Compound Class | Target Enzyme | Best IC₅₀ (nM) |

| 3-hydroxy-isoxazole derivatives | Histone Deacetylase 6 (HDAC6) | 700 |

This table shows the inhibitory potential of the isoxazole scaffold against HDAC enzymes.

The enzymes 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) are key players in the inflammatory cascade, producing leukotrienes and prostaglandins, respectively. mdpi.com Dual inhibition of these enzymes is a sought-after strategy for developing safer anti-inflammatory drugs. The isoxazole scaffold has been successfully employed in the creation of potent LOX and COX inhibitors.

A study focused on novel isoxazole derivatives identified several potent and selective COX-2 inhibitors. Among the tested compounds, some of the most potent inhibitors of the COX-2 enzyme exhibited IC₅₀ values as low as 0.55 µM. nih.gov Furthermore, research into other isoxazole derivatives has demonstrated significant 5-LOX inhibitory activity. plos.org One study reported a derivative with an IC₅₀ value of 8.47 µM for 5-LOX inhibition. nih.govresearchgate.net These findings highlight the utility of the isoxazole core in designing effective anti-inflammatory agents targeting both the COX and LOX pathways. researchgate.netmdpi.comnih.gov

| Compound Class | Target Enzyme | Potent IC₅₀ (μM) |

| Novel Isoxazole Derivatives | Cyclooxygenase-2 (COX-2) | 0.55 |

| Isoxazole Derivatives | 5-Lipoxygenase (5-LOX) | 8.47 |

This table presents data on the inhibition of key inflammatory enzymes by compounds containing the isoxazole pharmacophore.

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target in Alzheimer's disease research, as it initiates the production of the amyloid-β peptide. mdpi.com The isoxazole structure has been used as a scaffold for the development of BACE1 inhibitors.

In a study focused on designing new BACE1 inhibitors, a series of methylisoxazole/isothiazole amide derivatives were synthesized. One of the most promising compounds from this series, compound 5t , showed a nearly tenfold improvement in potency over the initial hit compound, with an IC₅₀ value of 5.33 μM. bjmu.edu.cn Other research has explored bicyclic isoxazoline (B3343090) carboxamides as P3 ligands in BACE1 inhibitors, with one compound displaying a Kᵢ value of 10.9 nM and a cellular EC₅₀ of 343 nM. nih.gov These studies confirm that the isoxazole and related isoxazoline rings are viable starting points for designing potent BACE1 inhibitors. benthamdirect.commdpi.comnih.gov

| Compound Series | Target Enzyme | Best IC₅₀ (μM) |

| Methylisoxazole/isothiazole amides | BACE1 | 5.33 |

| Bicyclic isoxazoline carboxamides | BACE1 | 0.343 (EC₅₀) |

This table highlights the potential of the isoxazole scaffold in the development of BACE1 inhibitors for Alzheimer's disease.

Bacterial DNA gyrase is an essential enzyme for bacterial survival, making it a well-established target for antibiotics. nih.govnih.gov The isoxazole ring has been incorporated into novel compounds aimed at inhibiting this enzyme.

Research on quinazolinone-based isoxazole and isoxazoline hybrids has shown notable in vitro activity against Escherichia coli, with some compounds demonstrating an inhibition zone diameter comparable to the antibiotic ampicillin. researchgate.net Other studies on pyrazole (B372694), oxazole (B20620), and imidazole (B134444) derivatives reported moderate inhibition against DNA gyrase and topoisomerase IV, with IC₅₀ values ranging from 9.4 to 25 µg/mL. researchgate.net These results suggest that the isoxazole scaffold can contribute to the development of new antibacterial agents targeting DNA gyrase. nih.govrsc.org

| Compound Class | Target Enzyme | IC₅₀ Range (µg/mL) |

| Pyrazole, Oxazole, Imidazole Derivatives | DNA Gyrase / Topoisomerase IV | 9.4 - 25 |

This table indicates the antibacterial potential of isoxazole-containing structures through the inhibition of DNA gyrase.

The versatility of the isoxazole scaffold extends to other enzyme targets beyond those detailed above. Derivatives are frequently studied for their potential to modulate various biological pathways by interacting with different enzymes and receptors. The core structure's ability to be readily functionalized allows for the exploration of a wide chemical space, leading to the identification of inhibitors for diverse enzyme families. The inherent electronic properties and structural features of the isoxazole ring make it a valuable component in the design of new therapeutic agents targeting a broad range of enzymes. nih.gov

Receptor Binding and Modulation

The interaction of small molecules with biological receptors is a cornerstone of pharmacology. The isoxazole scaffold, a key feature of this compound, is present in numerous compounds designed to bind and modulate various receptors.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play crucial roles in regulating lipid and energy metabolism, as well as immunity. nih.gov They exist in three main subtypes: PPARα, PPARγ, and PPARβ/δ. medchemexpress.com The activation of PPARs by agonist molecules can influence the expression of target genes, making them significant therapeutic targets. medchemexpress.comresearchgate.net

While direct studies on this compound as a PPAR agonist are not extensively detailed in the available literature, research on structurally similar compounds provides insight into the potential of the isoxazole and oxazole cores for PPAR interaction. For instance, a series of 3,4,5-trisubstituted isoxazoles have been investigated as novel and selective PPARδ agonists. researchgate.net Similarly, an oxybenzylglycine-based compound containing an oxazole ring was identified as a potent and selective PPARα agonist, with an EC50 of 10 nM for human PPARα and approximately 410-fold selectivity over human PPARγ. nih.gov This highlights the capacity of the oxazole/isoxazole scaffold to serve as a basis for developing selective PPAR agonists.

Table 1: PPAR Agonism of Structurally Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Receptor Target | Potency (EC50) | Selectivity | Source |

|---|---|---|---|---|

| Oxybenzylglycine-based Oxazole | Human PPARα | 10 nM | ~410-fold vs. PPARγ | nih.gov |

The isoxazole ring is a component of molecules that can interact with neurotransmitter systems. Research has been conducted on isoxazole-based bivalent ligands as potential allosteric modulators of AMPA receptors, which are critical for synaptic transmission in the central nervous system. mdpi.com In one study, a series of bis(isoxazole) derivatives were synthesized and evaluated for their ability to modulate kainate-induced currents in neurons. mdpi.com The findings revealed that certain compounds in this class could potentiate these currents, indicating positive allosteric modulation of the AMPA receptor. mdpi.com

Furthermore, compounds containing a chlorophenyl group, another key structural feature of the subject molecule, have been evaluated as ligands for other neurotransmitter receptors. For example, a compound featuring a 4-chlorophenyl group, 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, was synthesized and evaluated in silico as a potential ligand for the µ-opioid receptor. mdpi.com These studies suggest that the structural motifs present in this compound are relevant for interaction with various components of the neurotransmitter system.

The study of how ligands bind to their receptors is crucial for drug discovery. Various techniques are employed to understand these interactions at a molecular level. For compounds with structures related to this compound, X-ray crystallography and in silico modeling have been particularly informative.

The X-ray cocrystal structure of a potent PPARα agonist containing an oxazole ring was determined in complex with the PPARα ligand-binding domain (LBD). nih.gov This structural information was instrumental in understanding the structure-activity relationship and in the discovery of more potent compounds. nih.gov In the field of neurotransmitter research, molecular docking and molecular dynamics simulations have been used to rationalize the activity of bis(isoxazole) modulators at the dimeric ligand-binding domain of the GluA2 AMPA receptor. mdpi.com

Additionally, compounds with a chlorophenyl group have been identified as ligands for other nuclear receptors. For instance, 1-(2-chlorophenyl-methylpropyl)-3-isoquinoline-carboxamide (PK11195) was identified as a selective and potent inhibitor of the human constitutive androstane (B1237026) receptor (CAR), a key regulator of drug-metabolizing enzymes. nih.gov Such receptor ligand studies are essential for characterizing the molecular pharmacology of new chemical entities.

Immunomodulatory Properties

Immunomodulation refers to the alteration of the immune response. The following sections detail the potential of this compound and related compounds to influence key immunological processes.

The proliferation of lymphocytes, such as T cells found in peripheral blood mononuclear cells (PBMCs), is a critical step in mounting an immune response. The capacity of chemical compounds to inhibit this process is a measure of their immunosuppressive potential. While direct experimental data on the effect of this compound on lymphocyte proliferation is limited in the reviewed literature, studies on other chlorine-containing organic compounds have demonstrated such activity. For example, certain fatty acid esters of 3-chloro-1,2-propanediol (B139630) were found to significantly suppress Concanavalin A-induced T lymphocyte proliferation in vitro. nih.gov This suggests that the presence of a chlorine atom on an organic scaffold can be compatible with immunosuppressive activity.

Cytokines are signaling proteins that mediate and regulate immunity and inflammation. The ability of a compound to modulate the production of specific cytokines, such as Tumor Necrosis Factor-α (TNF-α), is a key indicator of its immunomodulatory and anti-inflammatory potential.

Research into a structurally related pyrrole-containing compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has provided significant insights. mdpi.com In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound resulted in a significant decrease in serum TNF-α levels. mdpi.com This finding demonstrates that a molecule containing a chlorophenyl group can exert systemic anti-inflammatory effects by suppressing a key pro-inflammatory cytokine. Other studies have also shown that various chemical scaffolds can lead to the suppression of TNF-α, further highlighting the importance of this target in immunomodulation. nih.gov

Table 2: Effect of a Structurally Related Compound on Cytokine Levels This table is interactive. You can sort and filter the data.

| Compound | Model | Cytokine Measured | Effect | Source |

|---|---|---|---|---|

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation | TNF-α | Significant decrease | mdpi.com |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation | TGF-β1 | Significant increase | mdpi.com |

Induction of Apoptotic Pathways (Caspases, Fas, NF-κB1)

There is currently a lack of specific research data on the ability of this compound to induce apoptotic pathways, including the activation of caspases, interaction with the Fas receptor, or modulation of the NF-κB1 signaling pathway.

However, the broader class of isoxazole derivatives has been a subject of interest in cancer research for their potential to induce apoptosis. Apoptosis is a form of programmed cell death crucial for removing damaged or cancerous cells. This process can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

The extrinsic pathway is often initiated by the binding of ligands to death receptors such as the Fas receptor. This binding can trigger a signaling cascade that leads to the activation of initiator caspases, such as caspase-8. These caspases then activate executioner caspases, like caspase-3, which carry out the dismantling of the cell.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family of transcription factors plays a critical role in regulating inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active and promotes cell survival by inhibiting apoptosis. Some anticancer agents exert their effects by inhibiting the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis. For instance, some compounds have been shown to induce apoptosis by inhibiting NF-κB signaling and activating caspases. nih.gov

While these general principles are well-established for many compounds, including some isoxazole derivatives, dedicated studies are required to determine if this compound possesses similar capabilities.

Influence on Cell Signaling Pathways

Specific information regarding the influence of this compound on cell signaling pathways is not available in the reviewed scientific literature.

Cell signaling pathways are complex networks that govern basic cellular activities and coordinate cell actions. The isoxazole scaffold is present in a variety of compounds that have been shown to modulate different signaling pathways. The nature of the substituents on the isoxazole ring plays a significant role in determining the specific biological targets and, consequently, the affected signaling pathways.

For example, derivatives of isoxazole have been investigated for their potential to inhibit various kinases, which are key enzymes in many signaling pathways that regulate cell growth, proliferation, and survival. The interaction of such compounds with their targets can affect cascades like the MAPK/ERK pathway or the PI3K/Akt pathway, both of which are often dysregulated in cancer.

Without specific experimental data, any discussion on the influence of this compound on cell signaling remains speculative. Future research would be necessary to identify its molecular targets and elucidate its effects on cellular signaling.

Antimicrobial Activities

Antibacterial Spectrum and Potency

There is no specific data available from the searched sources detailing the antibacterial spectrum and potency of this compound.

However, the isoxazole ring is a core structural component in several synthetic compounds that have demonstrated antibacterial properties. For instance, some novel synthesized isoxazole derivatives have been shown to exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. connectjournals.com One study on thiazole (B1198619) substituted isoxazole and pyrazole analogs showed moderate activity against Bacillus subtilis and good activity for an isoxazole-amide derivative against Staphylococcus aureus. connectjournals.com

The antibacterial efficacy of isoxazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell wall synthesis. The specific substituents on the isoxazole ring are critical in determining the spectrum and potency of their antibacterial action.

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives (Illustrative Examples)

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Thiazole substituted isoxazole analogs | Bacillus subtilis | Moderate | connectjournals.com |

This table is for illustrative purposes only and does not represent data for this compound.

Antifungal Spectrum and Potency

Specific research on the antifungal spectrum and potency of this compound is not documented in the available literature.

Nevertheless, the isoxazole moiety is a well-known pharmacophore in the development of antifungal agents. Various isoxazole derivatives have been synthesized and evaluated for their activity against a range of fungal pathogens. For example, certain 1,3-oxazole derivatives have shown activity against Candida albicans. nih.gov

The mechanism of action for antifungal isoxazoles can vary, with some compounds targeting the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis, while others may interfere with fungal DNA synthesis or other vital cellular processes.

Table 2: Antifungal Activity of a Selected Oxazole Derivative (Illustrative Example)

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|

This table is for illustrative purposes only and does not represent data for this compound.

Antiviral Activities

There is a lack of specific studies on the antiviral activities of this compound.

However, the isoxazole nucleus is found in some compounds with reported antiviral properties. Research into related heterocyclic compounds has shown potential for antiviral applications. For example, some thiazole substituted heterocyclic compounds have been noted for their potential antiviral activities. connectjournals.com

The search for novel antiviral agents is a continuous effort in medicinal chemistry, and various heterocyclic scaffolds, including isoxazoles, are explored for their potential to inhibit viral replication or entry into host cells.

Neuroprotective Potential

Direct experimental evidence for the neuroprotective potential of this compound is not available in the current scientific literature.

The isoxazole structure is, however, a component of various molecules that are being investigated for their effects on the central nervous system. Some isoxazole derivatives are explored for their potential in treating neurological disorders. The neuroprotective potential of such compounds could stem from various mechanisms, including antioxidant properties, modulation of neurotransmitter systems, or inhibition of enzymes involved in neurodegeneration. nih.gov For instance, certain N-propargylamines, a class of compounds with neuroprotective properties, are used as scaffolds for synthesizing bioactive molecules. nih.gov

Further research is necessary to determine if this compound or its derivatives possess any neuroprotective effects.

General Molecular Mechanisms of Action

The molecular mechanisms of action for many isoxazole derivatives often involve their ability to interact with various biological macromolecules. These interactions are dictated by the specific arrangement of atoms and functional groups within the molecule. For this compound, the presence of the isoxazole ring, the chlorophenyl group, and the amine group are key features that could determine its biological effects.

Interaction with Specific Molecular Targets

While direct studies on the molecular targets of this compound are not extensively documented, research on analogous compounds provides some insight into potential interactions. The isoxazole scaffold is known to bind to the active sites of various enzymes and receptors. For instance, some isoxazole derivatives have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs), which play a crucial role in gene expression and are significant targets in cancer therapy.

The 2-chlorophenyl substituent can influence the compound's binding affinity and selectivity for specific targets through hydrophobic and electronic interactions. The amine group at the 3-position of the isoxazole ring can participate in hydrogen bonding, a critical interaction for the recognition and binding of a ligand to its biological target.

Table 1: Potential Molecular Targets for Isoxazole Derivatives

| Target Class | Specific Examples | Potential Effect of Inhibition/Modulation |

| Enzymes | Histone Deacetylases (HDACs) | Alteration of gene expression, anti-cancer effects |

| Kinases | Modulation of cell signaling pathways | |

| Cyclooxygenases (COX) | Anti-inflammatory effects | |

| Receptors | G-protein coupled receptors (GPCRs) | Modulation of various physiological processes |

| Ion channels | Alteration of neuronal excitability |

It is important to emphasize that the specific molecular targets of this compound remain to be experimentally validated.

Modulation of Biochemical Pathways

The interaction of a compound with its molecular target(s) can lead to the modulation of one or more biochemical pathways. Based on the activities of related isoxazole compounds, this compound could potentially influence several key cellular pathways.

For example, if the compound were to inhibit HDACs, it could lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle regulation, apoptosis, and differentiation. This mechanism is a cornerstone of the anti-proliferative effects observed for some HDAC inhibitors.

Furthermore, if the compound interacts with components of inflammatory signaling pathways, such as COX enzymes, it could lead to a reduction in the production of pro-inflammatory mediators like prostaglandins. This would be consistent with the anti-inflammatory properties reported for some isoxazole derivatives.

Future research, including in vitro enzyme assays, cell-based pathway analysis, and in vivo studies, is necessary to elucidate the specific biochemical pathways modulated by this compound and to confirm the hypotheses drawn from the study of its structural analogs.

Q & A

Basic Research Questions

Q. What are the synthetic strategies for preparing 5-(2-Chlorophenyl)-1,2-oxazol-3-amine?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-chlorobenzoyl chloride with hydroxylamine derivatives, followed by functionalization of the oxazole ring. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. For structural analogs like 5-(2,4-dichlorophenyl)-1,2-oxazol-3-amine, intermediates such as β-chlorovinyl ketones are critical precursors . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization via -NMR (aromatic protons at δ 7.2–8.1 ppm) and LC-MS are standard.

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

- Methodological Answer :

- -NMR : Aromatic protons from the 2-chlorophenyl group appear as a multiplet (δ 7.3–7.8 ppm), while the oxazole ring protons resonate at δ 6.5–7.0 ppm.

- IR Spectroscopy : N-H stretching (3300–3500 cm) confirms the amine group, and C=N/C-O vibrations (1600–1650 cm) validate the oxazole core.

- Mass Spectrometry : A molecular ion peak at m/z 194.6 (M) aligns with the molecular formula .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound using SHELXL, and how are they resolved?

- Methodological Answer : Challenges include disordered chloro-substituents and anisotropic thermal motion in the oxazole ring. SHELXL’s restraints (e.g., DFIX, SIMU) mitigate these by refining bond distances (C-Cl: 1.73–1.77 Å) and anisotropic displacement parameters. For high-resolution data (<1.0 Å), merging Rint values <5% ensures reliability. Twinning analysis (via PLATON) may be required for non-merohedral cases .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

- Methodological Answer : Graph-set analysis (Etter’s formalism) reveals N-H⋯N and C-H⋯O interactions. For example, the amine group forms motifs with adjacent oxazole rings, stabilizing the crystal lattice. Synthons like may dominate in polymorphic forms. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H⋯Cl contacts: 15–20%) .

Q. What computational methods predict the electronic effects of the 2-chlorophenyl group on reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals. The electron-withdrawing chloro group lowers the HOMO (-6.8 eV) and LUMO (-2.3 eV), enhancing electrophilic substitution at C-5 of the oxazole. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation (e.g., σ(C-Cl) → π(oxazole)) .

Q. How does steric hindrance from the 2-chlorophenyl group affect regioselectivity in cross-coupling reactions?

- Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids favors C-5 substitution due to steric shielding at C-4 by the chloro group. Computational steric maps (using SambVca) show %Vbur values >30% at C-4, directing catalysis to C-5. Reaction monitoring via -NMR (if fluorinated analogs are used) validates selectivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for oxazole derivatives?

- Methodological Answer : Variability in cytotoxicity assays (e.g., MTT vs. SRB) may arise from differential mitochondrial vs. protein-binding effects. Normalize data using IC ratios against reference compounds (e.g., doxorubicin). For antioxidants, validate DPPH scavenging results via parallel EPR spectroscopy to detect radical intermediates .

Software and Tools

Q. Which crystallographic software suites are optimal for modeling disorder in this compound?

- Methodological Answer : WinGX integrates SHELXL for refinement and ORTEP-3 for disorder visualization. For severe disorder, split-model refinement (PART instructions in SHELXL) or the use of SQUEEZE (PLATON) to model solvent voids is recommended .

Structure-Activity Relationship (SAR) Studies

Q. What structural modifications enhance the bioactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.